庚基膦酸

描述

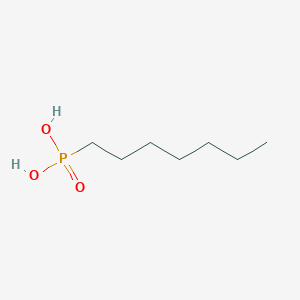

Heptylphosphonic acid (HPA) is a phosphonic-acid functionalized alkane, specifically heptane, which has been studied for its potential as a polymer component in high-temperature fuel cell polymer electrolyte membranes . The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, which is structurally analogous to the phosphate moiety and has various applications in chemistry, biology, and physics .

Synthesis Analysis

The synthesis of phosphonic acids, including heptylphosphonic acid, can be achieved through various methods. One common approach is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Additionally, phosphonodipeptides and phosphonooligopeptides based on (1-aminoethyl)phosphonic acids have been synthesized and investigated for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of heptylphosphonic acid has been explored through molecular dynamics simulations, which have confirmed the hypothesis of dynamic hydrogen bond network formation in this material . The structure of related phosphonic acid compounds has been characterized by various spectroscopic methods, including IR, 1H, 13C, and 31P NMR spectroscopy .

Chemical Reactions Analysis

Phosphonic acids are known for their bioactive properties and have been used in the synthesis of antibacterial agents . The complexing properties of phosphonodipeptides containing 1-aminoethylphosphonic acid residues have been studied, indicating the presence of the same types of complexes as in the aminomethylphosphonic acid series . Phenylphosphonic acid has been used as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptylphosphonic acid have been validated against experimentally measured properties, such as density and self-diffusion constant, through molecular dynamics simulations . Phosphonic acid monomers have been found to dissolve well in water and are hydrolytically stable, demonstrating different behaviors during radical polymerization . The acid-base and complexing properties of phosphonodipeptides have been studied, revealing significant differences for diastereoisomers, likely due to the interaction between hydrophobic and hydrophilic parts of the molecule .

科学研究应用

1. 燃料电池应用

庚基膦酸(HPA)在燃料电池领域有重要应用。它作为高温燃料电池聚合物电解质膜的潜在组分。对HPA的分子动力学模拟已经进行,以了解其在液相中的动态氢键网络。这项研究对于开发在高温(>100°C)下运行的燃料电池膜的高效材料至关重要,因为在这些条件下,HPA形成了动态氢键网络(Roy, Ataol, & Müller-Plathe, 2008)。

2. 聚合物和材料科学

在聚合物和材料科学领域,庚基膦酸被探索其在创造官能化聚[芳氧膦氮烷]中的潜力。这些聚合物被用作燃料电池中的质子导电膜的候选材料。合成涉及二苯基氯磷酸酯与锂功能化芳氧膦氮烷的反应,然后经过氢氧化钠和盐酸处理,得到所需的官能化产物(Allcock, Hofmann, Ambler, & Morford, 2002)。

3. 分析化学和环境研究

作为更广泛的膦酸盐类群的一部分,庚基膦酸在环境和分析化学研究中具有相关性。由于其较差的生物降解性和强吸附亲和力,膦酸盐在环境样品中是重要的分析物。已经开发了一种分析方法,用于在各种环境基质中微量定量膦酸盐,包括庚基膦酸。这项研究对于了解膦酸盐在水处理和自然水体中的环境命运至关重要(Armbruster, Rott, Minke, & Happel, 2019)。

4. 磁性材料

庚基膦酸用于合成磁性材料。例如,膦酸,4-(1,2,4-三唑-4-基)苯膦酸(H2ptz),已被用于构建磁性材料,展示了膦酸在创造具有特定磁性特性的功能材料方面的多样性。这种应用涵盖了一系列研究领域,包括化学、物理和材料科学(Zhai, Deng, Ling, Chen, Weng, & Zhou, 2013)。

5. 异质催化

庚基膦酸衍生物已被用作有机合成中的催化剂,例如在α-氨基膦酸酯的合成中。苯膦酸,一种相关化合物,在无溶剂条件下被确定为高效且可回收利用的催化剂。这种应用突显了膦酸在绿色化学和可持续实践中的作用(Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014)。

作用机制

Target of Action

Heptylphosphonic Acid (HPA) is a phosphonic-acid functionalized alkane Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . Therefore, it’s reasonable to infer that HPA may interact with various enzymes and proteins within the cell.

Mode of Action

Phosphonic acids are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . HPA, being a phosphonic acid derivative, might interact with its targets in a similar manner, leading to changes in the normal functioning of these enzymes or proteins.

Biochemical Pathways

Phosphonates, including hpa, are known to interfere with various biochemical pathways due to their ability to mimic phosphates and carboxylates of biological molecules . These pathways could include those involved in energy production, protein synthesis, and other metabolic processes.

Pharmacokinetics

It’s known that hpa is soluble in water and common organic solvents such as alcohols, ketones, and ethers This suggests that HPA could be readily absorbed and distributed within the body

Result of Action

Given that phosphonic acids can inhibit metabolic enzymes , it’s plausible that HPA could alter cellular metabolism, potentially leading to changes in cell function or viability.

Action Environment

The action of HPA can be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of HPA, potentially influencing its solubility and interaction with targets Additionally, the presence of other molecules could impact the binding of HPA to its targets

安全和危害

属性

IUPAC Name |

heptylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFLSRDMGNZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptylphosphonic Acid | |

CAS RN |

4721-16-8 | |

| Record name | Heptylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential advantages of using heptylphosphonic acid derivatives in PEM fuel cells compared to traditional sulfonated polymers?

A1: [] Heptylphosphonic acid functionalized compounds exhibit promising properties for PEM fuel cells, especially at intermediate temperatures (T < 200 °C) and low humidification, compared to traditional sulfonated polymers. This is due to their ability to maintain satisfactory proton conductivity even in a water-free state. This characteristic stems from the nature of phosphonic acid groups, which can facilitate proton transfer even in the absence of extensive water networks. Moreover, they demonstrate comparatively high thermo-oxidative and electrochemical stability, crucial factors for long-term fuel cell operation. Additionally, their moderate water uptake prevents excessive swelling and maintains structural integrity while still allowing for reasonable conductivity at room temperature. This combination of properties makes them a potentially attractive alternative to sulfonated polymers in specific PEM fuel cell applications. You can find more information on this in the study by Schuster et al. []

Q2: Can you describe the polymerization behavior of a methacrylated derivative of heptylphosphonic acid?

A2: [] 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1) is a polymerizable derivative of heptylphosphonic acid synthesized for potential use in self-etch adhesives. Research shows that M1 readily undergoes homopolymerization and copolymerization with methyl methacrylate (MMA) through a free radical mechanism initiated by azobisisobutyronitrile (AIBN) []. The polymerization kinetics resemble that of MMA, suggesting a primarily termination by disproportionation. This characteristic polymerization behavior allows for controlled synthesis of polymers containing the functional heptylphosphonic acid moiety, opening possibilities for various material applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)